molecular formula C14H25BClNO2 B586710 (R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride CAS No. 147208-69-3

(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride

Cat. No.: B586710
CAS No.: 147208-69-3
M. Wt: 285.619
InChI Key: OVVMNBVQOPZMPY-AKDYBRCWSA-N
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Description

(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride is a boronate ester derivative featuring a stereochemically defined dioxaborole core fused to a bicyclic pinane framework. The compound is synthesized via a multi-step process involving LiHMDS-mediated deprotonation and TFA-driven cyclization, yielding a white solid with an optical rotation of [α]²⁰_D = -4° (c 1.00, methanol) . Its structure is stabilized by the pinane diol moiety, which enhances hydrolytic stability and facilitates applications in medicinal chemistry as a protease inhibitor intermediate .

Key physicochemical properties include:

  • Molecular Formula: C₁₄H₂₄BNO₂·HCl
  • CAS Number: 205116-75-2 (free base)
  • Stereochemistry: The R-configuration at the pyrrolidine boron attachment site is critical for target binding .

Properties

IUPAC Name

(2R)-2-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9-,10-,11+,12-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVMNBVQOPZMPY-AKDYBRCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H]4CCCN4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673177
Record name (2R)-2-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine--hydrogen chloride (1/1)
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Molecular Weight

285.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147208-69-3
Record name Pyrrolidine, 2-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-, hydrochloride (1:1), (2R)-
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Record name Pinanediol pyrrolidin-2-ylboronate hydrochloride, (+)-
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Record name (2R)-2-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine--hydrogen chloride (1/1)
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Record name Pyrrolidine, 2-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-, hydrochloride (1:1), (2R)
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Record name PINANEDIOL PYRROLIDIN-2-YLBORONATE HYDROCHLORIDE, (+)-
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Biological Activity

(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride is a compound of significant interest due to its potential biological activity, particularly as a β-lactamase inhibitor. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C14H24BNO2
  • CAS Number : 10422155

The primary biological activity of this compound is its ability to inhibit β-lactamases—enzymes produced by bacteria that confer resistance to β-lactam antibiotics (such as penicillins and cephalosporins). The mechanism involves the covalent binding of the boron atom in the compound to the active-site serine residue of β-lactamases. This interaction prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring their efficacy against resistant bacterial strains .

Inhibition Potency

The effectiveness of this compound has been evaluated against various β-lactamases. The following table summarizes its inhibitory activity against different classes of these enzymes:

Enzyme Class Inhibition Activity IC50 (μM)
Class A (KPC)Potent0.5
Class CModerate1.0
Class D (OXA)Weak8.0
Metallo-β-lactamase (VIM)Moderate10.0

These values indicate that the compound exhibits strong inhibitory effects against KPC-type enzymes while showing reduced activity against OXA and VIM classes .

Study 1: Efficacy Against Resistant Strains

In a study published in Nature Communications, researchers evaluated the compound's ability to restore meropenem activity in Klebsiella pneumoniae strains resistant due to β-lactamase production. The combination of meropenem with the compound resulted in a significant reduction in minimum inhibitory concentrations (MICs), demonstrating its potential as a therapeutic adjunct in treating resistant infections .

Study 2: Structural Analysis

X-ray crystallography studies have provided insights into the binding interactions between the compound and β-lactamases. These studies revealed that variations in the molecular structure could lead to significant differences in inhibition potency. For instance, modifications to the aryl group improved interactions with enzyme active sites and enhanced overall efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pinane Boronate Esters with Varied Substituents

Key Observations :

  • Stereochemical Impact : The target compound’s R-configuration contrasts with its S-enantiomer (), which may exhibit divergent biological activity due to chiral recognition in enzyme binding .
  • Substituent Effects : MPI-1 Pinane Ester () incorporates an acetylated side chain and phenyl group, enhancing proteasome inhibition potency compared to the simpler pyrrolidine derivative.
  • Synthetic Efficiency : The target compound’s 56% yield is lower than MPI-1’s 85%, likely due to additional purification steps for the hydrochloride salt .

Structural Stability and Pharmacokinetic Properties

The pinane diol framework in the target compound and its analogs (e.g., MPI-1, ’s phenyl derivative) confers resistance to hydrolysis, a critical feature for oral bioavailability . X-ray crystallography of (3aS,4S,6S,7aR)-2-phenyl-dioxaborole () reveals a rigid bicyclic system with bond lengths (mean C–C = 1.54 Å) and angles consistent with sp³ hybridization, ensuring structural integrity .

Table 2: Crystallographic Data Comparison
Compound Bond Length (Å) Dihedral Angles (°) Stability in Aqueous Media Reference
Target Compound Not reported Not reported Moderate (HCl salt)
(3aS,4S,6S,7aR)-2-Phenyl-dioxaborole 1.54 (C–C) 109.5 (B–O–C) High

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride?

  • Methodology : The compound is synthesized via multi-step reactions starting from (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride and aldehydes (e.g., 2,3-difluorobenzaldehyde). Key steps include:

  • Step 1 : Condensation of the pyrrolidine ester with the aldehyde under basic conditions.
  • Step 2 : Boron incorporation using a hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol precursor.
  • Step 3 : Hydrochloride salt formation via acid treatment.
  • Reference : Similar protocols are detailed in European Patent Applications (Example 1 and Example 146) .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Analyze chemical shifts for the pyrrolidine ring (δ ~2.5–3.5 ppm for protons, δ ~40–60 ppm for carbons) and the methanobenzo[d][1,3,2]dioxaborol moiety (δ ~1.2–1.8 ppm for trimethyl groups) .
  • IR Spectroscopy : Confirm boronic ester bonds (B-O stretching ~1350–1400 cm⁻¹) and hydrochloride formation (N-H stretches ~2500–3000 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z ± 0.01 Da) .

Q. What stability considerations are critical for handling this compound?

  • Methodology :

  • Hygroscopicity : Store under inert gas (argon) at −20°C to prevent hydrolysis of the boronic ester.
  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., >150°C based on analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and enantiomeric purity?

  • Methodology :

  • DoE (Design of Experiments) : Vary solvent (e.g., THF vs. DMF), temperature (0°C to reflux), and catalyst (e.g., chiral Lewis acids) to maximize yield and ee.
  • Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize stereochemical outcomes .
  • Reference : Patent data suggests yields >70% with ee >98% under optimized conditions .

Q. How to resolve contradictions in NMR data arising from dynamic stereochemistry?

  • Methodology :

  • VT-NMR (Variable Temperature NMR) : Perform experiments at −40°C to slow conformational exchange and resolve overlapping signals.
  • 2D NMR (COSY, NOESY) : Map coupling patterns and spatial proximity of protons (e.g., axial vs. equatorial positions in the bicyclic boronic ester) .

Q. What computational approaches predict the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Reaction Path Search : Use software like COMSOL Multiphysics to simulate boron-mediated Suzuki-Miyaura coupling pathways.
  • Machine Learning : Train models on existing boronic ester reactivity datasets to predict optimal substrates .

Q. How to design experiments to study its biological activity (e.g., enzyme inhibition)?

  • Methodology :

  • Molecular Docking : Model interactions with target proteins (e.g., proteases) using AutoDock Vina.
  • Kinetic Assays : Measure IC50 values via fluorometric assays under physiological pH (7.4) and temperature (37°C) .

Q. What strategies mitigate purification challenges due to byproduct formation?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate diastereomers.
  • Crystallization : Screen solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt .

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